3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate is a complex organic compound that belongs to the class of glucocorticoids. It is characterized by its significant structural modifications that enhance its biological activity. The compound is primarily used in scientific research and pharmaceutical applications, particularly in studies related to steroid hormones and their effects on various biological systems.
This compound can be synthesized from precursors such as 11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione, which is a steroid hormone derivative. The synthesis typically involves reactions that introduce the disemicarbazone functional groups into the steroid framework.
3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate can be classified under:
The synthesis of 3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate typically involves several steps:
Technical details include controlling the reaction conditions such as temperature and pH to optimize yield and purity of the product.
The molecular formula for 3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate is , with a molecular weight of approximately 402.48 g/mol.
The compound can be represented using various structural formulas including SMILES and InChI formats:
CC(=O)OCC(=O)[C@@]1(O)CC[C@H]2[C@@H]3C=CC4=CC(=O)CC[C@]4(C)[C@H]3[C@@H](O)C[C@]12C
InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17...
The compound participates in various chemical reactions typical for steroid derivatives:
These reactions are crucial for understanding the compound's reactivity and potential modifications for therapeutic applications.
The mechanism of action for 3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate primarily involves:
The melting point and boiling point data are essential for practical applications but are not always available in literature.
3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate has several scientific uses:
This compound represents a significant area of interest within pharmacology and biochemistry due to its complex structure and biological relevance.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2